![molecular formula C14H13N3O4 B13874046 Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate](/img/structure/B13874046.png)
Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate is an organic compound with the molecular formula C14H13N3O4 It is a derivative of benzoic acid and pyridine, featuring a nitro group on the pyridine ring and an ethyl ester group on the benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate typically involves a multi-step process. One common method starts with the reaction of 2-chloro-3-nitropyridine with ethyl 4-aminobenzoate in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(OAc)2. The reaction is carried out in a solvent such as toluene, and additional reagents like BINAP and sodium iodide (NaI) are used to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The benzoate moiety can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, appropriate solvents, and sometimes catalysts
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized benzoate derivatives
科学的研究の応用
Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions of nitroaromatic compounds with biological systems, including enzyme inhibition and receptor binding studies.
作用機序
The mechanism of action of Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
類似化合物との比較
Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate: Similar structure but with different positioning of the nitro group, leading to different reactivity and biological activity.
Ethyl 4-[(4-nitropyridin-2-yl)amino]benzoate: Another positional isomer with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C14H13N3O4 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC名 |
ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(18)10-5-7-11(8-6-10)16-12-4-3-9-15-13(12)17(19)20/h3-9,16H,2H2,1H3 |
InChIキー |
TZZLTMZGIUGFFK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(N=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



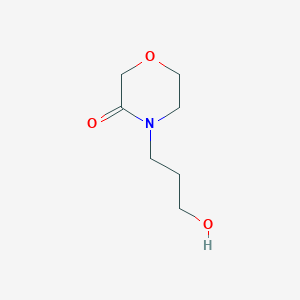

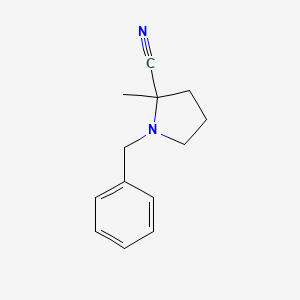
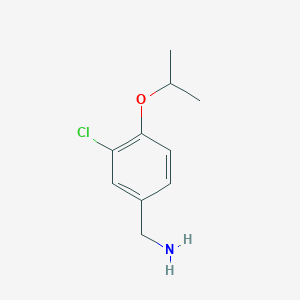
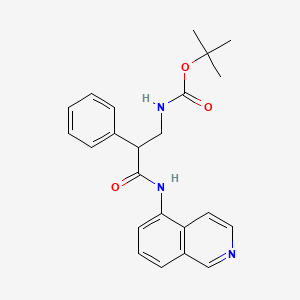
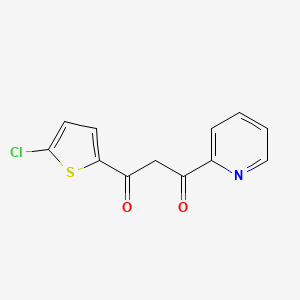
![6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol](/img/structure/B13874010.png)
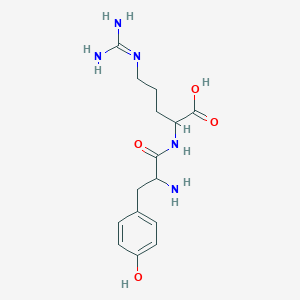
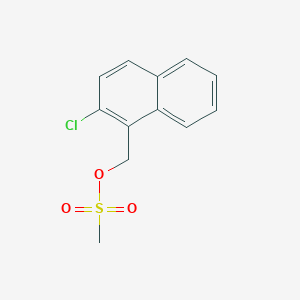

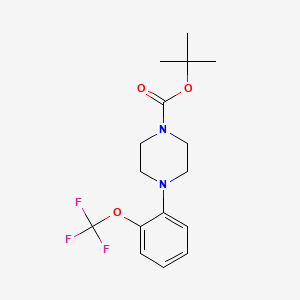

![3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine](/img/structure/B13874045.png)
